molecular formula C14H16F3NO2 B13962550 Benzyl 2-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13962550
M. Wt: 287.28 g/mol
InChI Key: MFRHTSPZVFUGJY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1-piperidinecarboxylic acid phenylmethyl ester is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, with a phenylmethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1-piperidinecarboxylic acid phenylmethyl ester typically involves the introduction of the trifluoromethyl group to a piperidine ring, followed by esterification with phenylmethyl alcohol. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under conditions that promote the formation of the desired trifluoromethylated piperidine intermediate. This intermediate is then reacted with phenylmethyl alcohol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1-piperidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)-1-piperidinecarboxylic acid phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1-piperidinecarboxylic acid phenylmethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The ester group can be hydrolyzed to release the active piperidine derivative, which can then exert its effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another trifluoromethylated compound with similar structural features.

    Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.

    Trifluoromethylpiperidine: A related piperidine derivative with a trifluoromethyl group.

Uniqueness

2-(Trifluoromethyl)-1-piperidinecarboxylic acid phenylmethyl ester is unique due to the combination of its trifluoromethyl group, piperidine ring, and phenylmethyl ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

benzyl 2-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)12-8-4-5-9-18(12)13(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRHTSPZVFUGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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